molecular formula C11H11FO3 B6209109 (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans CAS No. 1612885-98-9

(1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans

Cat. No. B6209109
CAS RN: 1612885-98-9
M. Wt: 210.2
InChI Key:
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Description

(1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans (FHCB) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. FHCB is a cyclic organic compound that contains a fluorophenyl group and a carboxylic acid group. FHCB has been studied for its potential use in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-protein interaction studies. In addition, FHCB has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.

Scientific Research Applications

(1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans has been studied for its potential use in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-protein interaction studies. (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans has been shown to be a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleic acids and proteins. (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans has also been studied for its potential use in drug design, as it has been shown to bind to a variety of target proteins, including enzymes, receptors, and transporters. In addition, (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans has been studied for its potential use in protein-protein interaction studies, as it has been shown to bind to a variety of target proteins, including enzymes, receptors, and transporters.

Mechanism of Action

The mechanism of action of (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans is still not fully understood. However, it is believed that (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans binds to target proteins via a hydrophobic interaction, as well as through hydrogen bonding and van der Waals forces. In addition, (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans has been shown to interact with the active sites of enzymes, as well as with the binding sites of receptors and transporters.
Biochemical and Physiological Effects
(1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans has been studied for its potential biochemical and physiological effects. (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleic acids and proteins. In addition, (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans has been shown to bind to a variety of target proteins, including enzymes, receptors, and transporters. Furthermore, (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans has been shown to inhibit the activity of several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX).

Advantages and Limitations for Lab Experiments

(1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans has several advantages for use in laboratory experiments. (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans is a relatively inexpensive compound, making it an attractive option for research. In addition, (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans is a relatively stable compound, making it a suitable option for long-term experiments. Furthermore, (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans is a relatively non-toxic compound, making it a safe option for use in laboratory experiments.
However, there are also some limitations to the use of (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans in laboratory experiments. (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans is a relatively hydrophobic compound, making it difficult to dissolve in aqueous solutions. In addition, (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans is a relatively non-specific compound, making it difficult to target specific proteins or enzymes. Furthermore, (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans is an irreversible inhibitor, meaning that it cannot be easily removed from the target protein or enzyme.

Future Directions

There are several potential future directions for the use of (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans in scientific research. One potential direction is the development of new synthesis methods for (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans, as well as the development of new derivatives of (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans. In addition, further research could be conducted on the mechanism of action of (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans, as well as its biochemical and physiological effects. Furthermore, further research could be conducted on the potential advantages and limitations of (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans for laboratory experiments. Finally, further research could be conducted on the potential applications of (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans in drug design, enzyme inhibition, and protein-protein interaction studies.

Synthesis Methods

(1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans can be synthesized via a variety of methods, including the use of a Grignard reaction. In this reaction, 2-fluorophenylmagnesium bromide is reacted with cyclobutanecarboxylic acid in the presence of a base, such as sodium hydroxide. The resulting product is the desired (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans. Other methods for the synthesis of (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans include the use of a Claisen condensation reaction and a Friedel-Crafts acylation reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-fluorophenylacetic acid", "cyclobutanone", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "methanol", "acetic acid", "water" ], "Reaction": [ "Step 1: Reduction of 2-fluorophenylacetic acid to 2-fluorophenylacetaldehyde using sodium borohydride in methanol", "Step 2: Condensation of 2-fluorophenylacetaldehyde with cyclobutanone in the presence of sodium hydroxide to form (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutanone", "Step 3: Reduction of (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutanone to (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutanol using sodium borohydride in methanol", "Step 4: Oxidation of (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutanol to (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutanone using sodium hypochlorite in acetic acid", "Step 5: Hydrolysis of (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutanone to (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans using hydrochloric acid and sodium bicarbonate in water" ] }

CAS RN

1612885-98-9

Product Name

(1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans

Molecular Formula

C11H11FO3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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